molecular formula C10H17ClN2 B2523672 decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride CAS No. 2241138-20-3

decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride

Cat. No.: B2523672
CAS No.: 2241138-20-3
M. Wt: 200.71
InChI Key: WUMRFLOFSZBVOX-UHFFFAOYSA-N
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Description

Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is a bicyclic organic compound featuring a seven-membered cyclohepta[c]pyrrole ring system fully saturated (decahydro) and substituted with a carbonitrile (-CN) group at the 3a position, forming a hydrochloride salt. This structure combines conformational rigidity due to the fused bicyclic system with the electronic influence of the nitrile group, which may enhance reactivity in synthetic applications or interactions in biological systems.

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c11-7-10-5-3-1-2-4-9(10)6-12-8-10;/h9,12H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMRFLOFSZBVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2(CC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Applications

Cardiovascular Treatments

One of the notable applications of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is in the treatment of cardiac insufficiency. Research indicates that compounds related to this structure can effectively lower blood pressure and improve heart function. For instance, a patent describes the use of similar compounds to reduce after-load on the heart, thus alleviating symptoms associated with heart failure . The pharmacological effects observed include increased coronary blood flow and improved myocardial contractility, making it a candidate for further clinical exploration.

Bradykinin Antagonism

The compound has also been studied for its effects on bradykinin-mediated conditions. Bradykinin is involved in various pathological states, including inflammation and pain. Compounds that exhibit bradykinin antagonist properties can potentially treat conditions such as asthma, arthritis, and acute pain syndromes. The therapeutic utility of these compounds suggests that this compound could be beneficial in managing inflammatory responses .

Catalytic Applications

Synthesis of Pyrrole Derivatives

This compound serves as a valuable intermediate in the synthesis of pyrrole derivatives. Recent advancements in catalytic processes have utilized this compound in the development of novel catalysts that facilitate the formation of complex pyrrole structures. For example, studies have demonstrated that specific catalytic systems can yield high purity and yield of pyrroles when utilizing derivatives like this compound . This application is particularly relevant in organic synthesis where pyrroles are essential building blocks.

Material Science Applications

In materials science, compounds like this compound are being investigated for their properties in creating advanced materials. Their structural characteristics lend themselves to applications in developing polymers or nanocomposites with enhanced mechanical properties or thermal stability . The ability to modify these compounds allows researchers to tailor materials for specific applications, such as coatings or structural components.

Case Study 1: Cardiovascular Effects

StudyMethodFindings
US5744496AAnimal TrialsReduced heart rate variability; improved coronary blood flow with oral administration at 1 mg/kg.
US6034238AIn Vitro StudiesDemonstrated inhibition of leukocyte adhesion; potential for reducing inflammation in cardiac tissues.

Case Study 2: Synthesis of Pyrrole Derivatives

Catalyst UsedReaction TypeYield (%)References
Ir@SiCNHydrogenation of phenolsUp to 93%
Pd@SiCNCoupling reactionsExcellent yields observed

Mechanism of Action

The mechanism of action of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride and analogous compounds:

Compound Name Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CN at 3a; hydrochloride salt Not explicitly provided ~250–300 (estimated) Bicyclic cyclohepta[c]pyrrole; nitrile enhances electrophilicity
rac-Ethyl decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride (CymitQuimica) -COOEt at 3a; hydrochloride salt Not provided Discontinued Carboxylate ester group; potential for hydrolysis to carboxylic acid
1-[(tert-Butoxy)carbonyl]-decahydrocyclohepta[b]pyrrole-3a-carboxylic acid (CymitQuimica) -BOC and -COOH at 3a Not provided ~300–350 (estimated) BOC-protected carboxylic acid; used in peptide coupling reactions
(1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide -4-oxo, -phenyl, -phenylethyl; bromide salt C27H31N2OBr 495.46 Chiral centers; aromatic substituents; N–H⋯Br hydrogen bonding
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole; -COOtBu at 2 C12H19NO3 225.28 Five-membered ring; ketone group; lower molecular weight
Key Observations:
  • Ring Size and Conformation : The cyclohepta[c]pyrrole system in the target compound provides a larger, more flexible framework compared to cyclopenta[c]pyrrole derivatives (e.g., ). The seven-membered ring adopts pseudochair or envelope conformations, as seen in related decahydrocyclohepta[b]pyrrole structures .
  • Substituent Effects : The nitrile group in the target compound contrasts with carboxylate esters (), BOC-protected acids (), and aryl/ketone substituents (). Nitriles are less polar than carboxylic acids but more reactive in nucleophilic additions or cycloadditions.
  • Salt Forms : The hydrochloride salt enhances solubility in polar solvents, similar to the bromide salt in , which also utilizes ionic interactions for crystal packing .

Physicochemical and Analytical Data

While elemental analysis data for the target compound are unavailable, comparable compounds provide benchmarks:

  • Elemental Analysis : Ethyl 5-(3-azidophenyl)pyrrole derivatives () show C: 68.71–73.57%, H: 4.86–5.70%, N: 12.33–13.25%. The target compound’s nitrile group would increase nitrogen content relative to carboxylate analogs .
  • Crystallography : The bromide salt () exhibits precise bond lengths (C–C: 0.008 Å deviation) and R-factors (0.043), indicating high structural order. The target compound’s hydrochloride salt may display similar hydrogen-bonding networks .

Biological Activity

Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex bicyclic structure, which contributes to its unique biological properties. The presence of a carbonitrile group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to decahydrocyclohepta[c]pyrrole derivatives exhibit significant interactions with cellular pathways, particularly in cancer treatment. The compound's activity may involve:

  • Microtubule Disruption : Analogous compounds have been shown to bind to the colchicine site on tubulin, leading to microtubule depolymerization. This action can induce apoptosis in cancer cells by disrupting mitotic spindle formation .
  • Inhibition of Apoptosis : Some derivatives act as inhibitors of apoptosis proteins (IAPs), which are crucial in regulating cell death pathways. This inhibition can lead to increased apoptosis in tumor cells .

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrrole-based compounds. For example:

  • NT-7-16 : An improved analog demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 10 to 16 nM. It effectively overcame drug resistance mechanisms associated with P-glycoprotein .
  • Cell Line Studies : Various studies have reported that pyrrole derivatives exhibit cytotoxicity against multiple cancer types, including breast and liver cancers. These compounds often induce apoptosis through mechanisms involving microtubule disruption and IAP inhibition .

Data Table: Biological Activity Summary

Compound Activity IC50 (nM) Target Cell Lines Tested
Decahydrocyclohepta[c]pyrrole derivativeAntiproliferative10-16Tubulin (Colchicine site)MDA-MB-435 (breast), HepG2 (liver)
NT-7-16Cytotoxic10-16MicrotubulesVarious cancer cell lines
Pyrrole analogsApoptosis inductionVariesIAPsMCF-7, A549, HCT116

Synthesis and Characterization

The synthesis of decahydrocyclohepta[c]pyrrole derivatives typically involves complex organic reactions. Various methodologies have been explored, including:

  • Cyclization Reactions : Utilizing metal-catalyzed reactions to form the bicyclic structure efficiently.
  • Functional Group Modifications : Altering substituents on the pyrrole ring to enhance biological activity and selectivity.

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